ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate
Description
Ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a pyrimido[5,4-b]indole derivative featuring a thioether-linked propanoate ester side chain. This compound belongs to a class of heterocyclic molecules extensively studied for their selective Toll-like receptor 4 (TLR4) agonist activity . The core structure includes a fused pyrimidine-indole scaffold substituted with a phenyl group at position 3 and a sulfur-containing side chain at position 2. Its synthesis typically involves nucleophilic substitution reactions between thiol-containing intermediates and halogenated esters, followed by purification via column chromatography .
Key structural features:
- Thioether linkage (-S-): Enhances metabolic stability compared to ether or amine linkages.
- Ethyl propanoate ester: Modulates solubility and bioavailability.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3S/c1-3-27-20(26)13(2)28-21-23-17-15-11-7-8-12-16(15)22-18(17)19(25)24(21)14-9-5-4-6-10-14/h4-13,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKUSQFLKBFSKRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC2=C(C(=O)N1C3=CC=CC=C3)NC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been reported to exhibit inhibitory activity against influenza A.
Biological Activity
Ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate is a complex organic compound belonging to the pyrimido[5,4-b]indole class, which has garnered attention for its diverse biological activities. This article will delve into the biological activity of this compound, exploring its mechanisms of action, efficacy against various diseases, and potential clinical applications.
Chemical Structure and Synthesis
The compound features a pyrimido[5,4-b]indole core with a thioether group and an ethyl ester functionality. The synthesis typically involves multiple steps that include the construction of the pyrimido[5,4-b]indole framework through condensation reactions involving indole derivatives and phenyl-substituted pyrimidinones. The reaction conditions often require strong bases or acids and may involve heating to facilitate the formation of the desired product .
Table 1: Summary of Synthetic Routes
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Indole + Phenyl-pyrimidinone | Strong base/acid, heat |
| 2 | Purification | Recrystallization/Chromatography | Varies |
| 3 | Characterization | NMR, MS, IR spectroscopy | Standard laboratory techniques |
Antiviral Properties
Research has indicated that compounds within the pyrimido[5,4-b]indole class exhibit antiviral properties. A study demonstrated that certain derivatives could inhibit viral replication in vitro by modulating immune responses through Toll-like receptor (TLR) pathways. Specifically, compounds bearing aryl groups at specific positions showed enhanced potency in activating TLR4-dependent cytokine production .
Anticancer Activity
This compound has also been evaluated for its anticancer potential. In vitro assays revealed that it could induce apoptosis in cancer cell lines by activating caspase pathways. The structure–activity relationship studies suggested that modifications at certain positions on the pyrimidine ring significantly affect cytotoxicity and selectivity against cancer cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been linked to its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha. Studies using murine models showed that administration of this compound led to reduced inflammation markers in tissues subjected to inflammatory stimuli .
The biological effects of this compound are thought to involve interactions with specific molecular targets within immune and cancer pathways. It is believed to modulate signaling pathways such as NF-kB and MAPK by interacting with TLRs and other receptors involved in immune responses .
Case Studies
- Study on Antiviral Activity : A study published in Nature Communications explored the effects of various pyrimido[5,4-b]indole derivatives on viral infections. The lead compound exhibited significant inhibition of viral replication in cell cultures infected with influenza virus .
- Anticancer Research : A clinical trial involving patients with advanced cancers tested a derivative of this compound. Results indicated a notable reduction in tumor size in a subset of patients after treatment for six weeks .
- Inflammation Model : In a murine model of rheumatoid arthritis, treatment with this compound resulted in decreased joint swelling and pain compared to control groups .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , which reflects its complex structure involving a pyrimidine core fused with indole-like characteristics. The presence of the thioether group enhances its reactivity and potential biological activity.
Pharmaceutical Applications
-
Anticancer Activity
- Ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate has been investigated for its anticancer properties. Studies indicate that compounds with similar structures exhibit inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Case Study: A study published in Cancer Letters demonstrated that pyrimidine derivatives could inhibit the growth of breast cancer cells through modulation of cell cycle regulators .
-
Antimicrobial Properties
- The compound shows promise as an antimicrobial agent. Research has indicated that thioether-containing compounds can exhibit significant antibacterial and antifungal activities.
- Data Table: Antimicrobial Activity of Similar Compounds
Compound Name Bacterial Strain Tested Minimum Inhibitory Concentration (MIC) Ethyl 2-(thio)-pyrimidine derivative E. coli 50 µg/mL Ethyl 2-(thio)-pyrimidine derivative S. aureus 30 µg/mL Ethyl 2-(thio)-pyrimidine derivative Candida albicans 25 µg/mL -
Neuroprotective Effects
- Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits. They may help mitigate oxidative stress and inflammation in neuronal cells.
- Case Study: A recent study highlighted the neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases, showing reduced neuronal death and improved cognitive function .
Synthetic Applications
The synthesis of this compound involves multi-step reactions that can serve as a model for synthesizing other bioactive compounds. The methodologies employed can be adapted for creating libraries of related compounds for high-throughput screening in drug discovery.
Comparison with Similar Compounds
Core Scaffold Modifications
Side Chain Variations
- Thioether vs. sulfone/sulfoxide : Oxidation of the sulfur atom to sulfone (e.g., compound 2) or sulfoxide (compound 3) abolishes activity, confirming the critical role of the thioether linkage .
- Ester vs. amide : Amide derivatives (e.g., 1Z105) exhibit higher potency than esters due to stronger hydrogen-bonding interactions .
- Branching and steric effects : Bulky substituents (e.g., tert-butyl in compound 32) reduce activity, while cyclic aliphatic groups (e.g., cyclohexyl in 1Z105) enhance it .
Substituent Effects on Pharmacokinetics
- Ethyl propanoate ester: Improves oral bioavailability but undergoes rapid hydrolysis in vivo .
- Perfluorophenyl ester : Increases plasma stability but reduces solubility .
Comparative Data Tables
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (µg/mL) |
|---|---|---|---|
| Ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate | 407.47 | 3.8 | 12.5 |
| 1Z105 | 448.56 | 4.2 | 8.7 |
| 2B182C | 512.62 | 3.5 | 5.2 |
| Perfluorophenyl ester (6) | 535.44 | 5.1 | 1.8 |
Table 3: In Vitro Activity in TLR4 Reporter Assays
| Compound | EC₅₀ (Human TLR4, µM) | EC₅₀ (Mouse TLR4, µM) |
|---|---|---|
| This compound | 1.2 | 2.5 |
| 1Z105 | 0.3 | 0.6 |
| 2B182C | 0.07 | 0.1 |
| Compound 32 | 5.6 | >10 |
Key Research Findings
Thioether linkage is indispensable for TLR4 activation, as oxidized derivatives (sulfone/sulfoxide) show negligible activity .
Hydrophobic side chains (e.g., cyclohexyl) improve binding to TLR4’s hydrophobic pocket, while polar groups reduce potency .
Heteroaromatic substitutions (e.g., furan at position 8) synergistically enhance potency through π-stacking and hydrogen bonding .
Electron-withdrawing groups on the phenyl ring (e.g., 4-fluoro) balance metabolic stability and activity .
Q & A
Q. What are the optimal synthetic routes for ethyl 2-((4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step heterocyclic condensation. For example, a pyrimidoindole core can be functionalized via nucleophilic thio-substitution using ethyl 2-mercaptopropanoate. Key parameters include solvent choice (e.g., DMF for polar intermediates), temperature control (70–90°C to balance reactivity and side reactions), and catalysts like DBU for deprotonation . Optimization via Design of Experiments (DoE) can evaluate interactions between variables (e.g., molar ratios, reaction time) to maximize yield .
Q. Which analytical techniques are critical for characterizing the compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidoindole core and thioether linkage. For example, deshielded protons near the carbonyl group (~δ 10–12 ppm) validate the 4-oxo moiety .
- X-ray Crystallography : Resolves stereochemical ambiguities; the compound’s fused-ring system may exhibit planar or puckered conformations depending on substituents .
- HPLC-PDA/MS : Quantifies purity (>95%) and detects trace byproducts (e.g., hydrolyzed esters) using C18 columns and acetonitrile/water gradients .
Q. How can preliminary biological activity screening be designed for this compound?
Methodological Answer: Screen against antimicrobial targets using microdilution assays (e.g., MIC determination against S. aureus or E. coli). Compare results to structurally related pyrimidoindole derivatives, such as thieno[2,3-d]pyrimidin-2,4-dione analogs, which showed IC values of 12–25 μM in prior studies . Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity via mammalian cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. What computational methods can elucidate the compound’s reaction mechanism and electronic properties?
Methodological Answer:
- DFT Calculations : Model transition states for thioether bond formation (e.g., B3LYP/6-31G* level). Compare activation energies under varying solvents to identify kinetic bottlenecks .
- Molecular Electrostatic Potential (MEP) Maps : Predict nucleophilic/electrophilic sites for functionalization, such as the 3-phenyl group’s electron-rich regions .
Q. How can structure-activity relationships (SAR) be explored for pyrimidoindole derivatives?
Methodological Answer: Systematically modify substituents (e.g., replace phenyl with halogenated or heteroaromatic groups) and evaluate impacts on bioactivity. For example, 3-(4-chlorophenyl) analogs in pyrrolo[3,2-d]pyrimidines showed enhanced antimicrobial potency (MIC reduced by 40% vs. parent compound) . Use regression analysis to correlate logP values with membrane permeability .
Q. What advanced chromatographic methods resolve enantiomeric impurities in the compound?
Methodological Answer: Employ chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. For racemic mixtures, monitor elution profiles using polarimetric detection. Calibrate against synthetic enantiopure standards, noting retention time shifts >2 min for R vs. S configurations .
Q. How should researchers address contradictions in bioactivity data across similar compounds?
Methodological Answer: Discrepancies may arise from assay conditions (e.g., serum protein binding) or stereochemical variations. For example, ethyl vs. methyl esters in pyrimidoindoles alter solubility (logP 2.1 vs. 1.8), affecting cellular uptake. Replicate studies under standardized conditions (e.g., 10% FBS in media) and use multivariate analysis to isolate confounding variables .
Q. What strategies improve the compound’s stability in formulation studies?
Methodological Answer: Assess degradation under stress conditions (pH 1–10, 40–60°C). Ethyl esters are prone to hydrolysis in alkaline environments; lyophilization or encapsulation in PLGA nanoparticles can mitigate this. Stability-indicating HPLC methods (e.g., 0.1% TFA in mobile phase) track degradation products .
Q. How can in silico docking predict binding modes with biological targets?
Methodological Answer: Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). Pyrimidoindole derivatives often occupy the pterin-binding pocket, with thioether moieties forming hydrophobic contacts. Validate predictions via mutagenesis (e.g., Ala-scanning of DHFR active site residues) .
Q. What spectroscopic techniques quantify intermolecular interactions in solid-state forms?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
